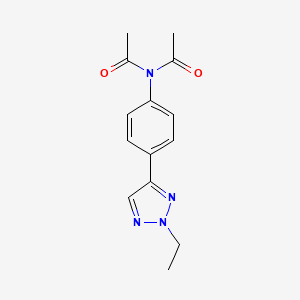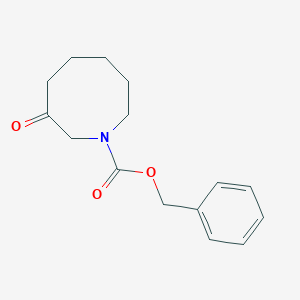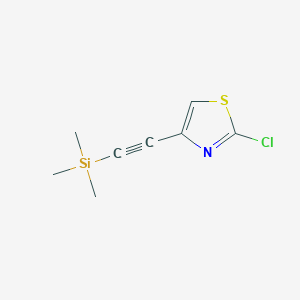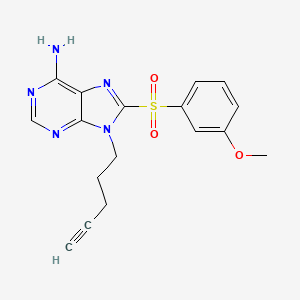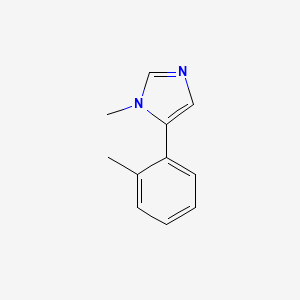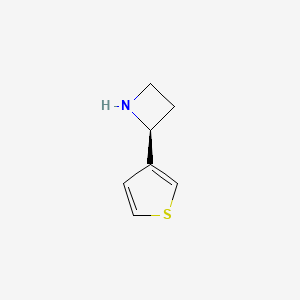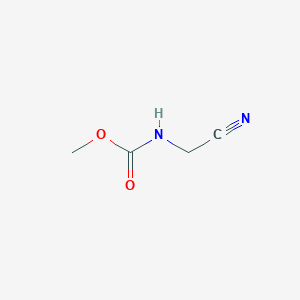
Carbamic acid, (cyanomethyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (cyanomethyl)carbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a cyanomethyl group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Methyl (cyanomethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with cyanomethyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{NHCOOCH}_3 + \text{ClCH}_2\text{CN} \rightarrow \text{CH}_3\text{NHCOOCH}_2\text{CN} + \text{HCl} ]
Another method involves the cyanoacetylation of amines, where methyl cyanoacetate reacts with various amines to form the corresponding cyanoacetamides .
Industrial Production Methods: Industrial production of methyl (cyanomethyl)carbamate often involves large-scale synthesis using efficient and economical methods. One such method includes the use of tin-catalyzed transcarbamoylation, which offers broad functional group tolerance and streamlined workup procedures .
化学反応の分析
Types of Reactions: Methyl (cyanomethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyanomethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and other derivatives.
科学的研究の応用
Methyl (cyanomethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
作用機序
The mechanism of action of methyl (cyanomethyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Methyl carbamate: A simpler carbamate with similar reactivity but lacks the cyanomethyl group.
Ethyl (cyanomethyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl (cyanomethyl)carbamate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness: Methyl (cyanomethyl)carbamate is unique due to its specific combination of a methyl group and a cyanomethyl group attached to the carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
特性
CAS番号 |
142254-20-4 |
|---|---|
分子式 |
C4H6N2O2 |
分子量 |
114.10 g/mol |
IUPAC名 |
methyl N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C4H6N2O2/c1-8-4(7)6-3-2-5/h3H2,1H3,(H,6,7) |
InChIキー |
DRMGMMWXWKLKAI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


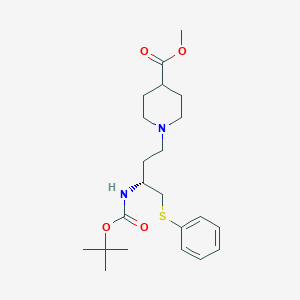
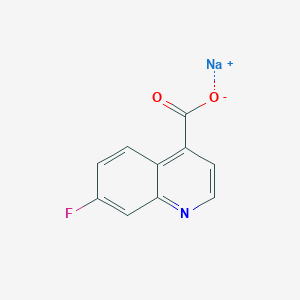
![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
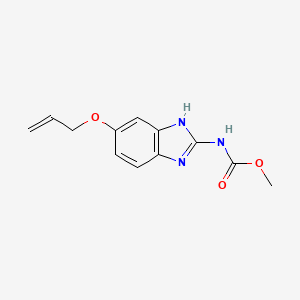
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
